molecular formula C10H14ClNS B2794333 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride CAS No. 1955519-96-6

1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride

Cat. No. B2794333
CAS RN: 1955519-96-6
M. Wt: 215.74
InChI Key: QISILFHZBSSMOI-UHFFFAOYSA-N
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Description

“1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride” is a chemical compound with the CAS Number: 1986337-29-4 . It has a molecular weight of 133.62 . The IUPAC name for this compound is 1-azaspiro[3.3]heptane hydrochloride .


Synthesis Analysis

The synthesis of thiophene-based compounds involves various strategies, including nickel- and palladium-based protocols . These strategies include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings . These methods are known for the synthesis of functionalized regioregular polythiophenes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The synthesis of thiophene-based compounds involves various chemical reactions, including Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, Suzuki–Miyaura and Migita–Kosugi–Stille couplings . These reactions are catalyzed by nickel and palladium .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 135-136 degrees . and 97% .

Mechanism of Action

Target of Action

The primary target of 1-(Thiophen-3-yl)-2-azaspiro[3It’s structurally similar to piperidine , a compound known to interact with various receptors in the nervous system .

Mode of Action

The exact mode of action of 1-(Thiophen-3-yl)-2-azaspiro[3Its structural similarity to piperidine suggests that it might interact with its targets in a similar manner .

Biochemical Pathways

The specific biochemical pathways affected by 1-(Thiophen-3-yl)-2-azaspiro[3Compounds with similar structures have been shown to influence various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Thiophen-3-yl)-2-azaspiro[3Its molecular weight of 21574 g/mol suggests that it could potentially have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of 1-(Thiophen-3-yl)-2-azaspiro[3Structurally similar compounds have been shown to have high activity when incorporated into certain drugs .

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride in lab experiments is its high yield and purity. It is also relatively easy to synthesize. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of pain and inflammation, depression, and anxiety disorders. Additionally, it may be useful to explore its potential as a scaffold for the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride involves the reaction of 3-thiophenecarboxaldehyde with N-benzylpiperidine in the presence of hydrochloric acid. The reaction proceeds through a spirocyclization mechanism to form the desired product. The yield of the product is high, and the purity can be obtained through recrystallization.

Scientific Research Applications

1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-nociceptive properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of depression and anxiety disorders.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H315, H319, and H335 , suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

3-thiophen-3-yl-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS.ClH/c1-3-10(4-1)7-11-9(10)8-2-5-12-6-8;/h2,5-6,9,11H,1,3-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISILFHZBSSMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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